3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
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Overview
Description
3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Attachment of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a suitable precursor such as diethylamine reacts with an intermediate compound.
Coupling with Benzoic Acid Derivative: The final step involves coupling the thiazole derivative with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid exerts its effects involves several pathways:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It can interfere with the synthesis of bacterial cell walls or inhibit specific enzymes involved in metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl benzoate: Similar in structure but lacks the thiazole ring.
4-(Diethylamino)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the thiazole ring.
N-(2-Diethylaminoethyl)-4-aminobenzoic acid: Features an amino group instead of the thiazole ring.
Uniqueness
3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties that can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-19(4-2)16-18-14(21)12(24-16)9-13(20)17-11-7-5-6-10(8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,17,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIZUYMLFZUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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